molecular formula C22H26FN3O4S B2505753 N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896281-66-6

N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2505753
CAS RN: 896281-66-6
M. Wt: 447.53
InChI Key: GPRDQLYGIDAWKN-UHFFFAOYSA-N
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Description

The compound N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a derivative of pyrrole 2,5-diamide, which is a class of compounds known for their ability to bind anions and exhibit interesting structural behaviors. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds that have been analyzed.

Synthesis Analysis

The synthesis of related pyrrole 2,5-diamide derivatives has been reported, where nitrophenyl groups are appended to the amide positions. For example, the synthesis of a 3,5-dinitrophenyl derivative has been achieved, which demonstrates the potential for creating a variety of substituted pyrrole diamides, including those with fluorophenyl and mesitylsulfonyl groups .

Molecular Structure Analysis

The molecular structure of pyrrole diamide derivatives is characterized by their ability to form supramolecular structures through hydrogen bonding. In the case of N,N′-bis(pyridin-3-ylmethyl)oxalamide, two conformational polymorphs have been identified, both crystallizing in the monoclinic space group P21/c with Z=4. The central core of these molecules can be planar or adopt syn-periplanar and anti-periplanar conformations with respect to the terminal rings . This suggests that the molecular structure of this compound could also exhibit conformational polymorphism and form stable crystalline structures.

Chemical Reactions Analysis

The chemical reactivity of pyrrole diamide derivatives can be influenced by the presence of substituents on the amide nitrogen. For instance, the 3,5-dinitrophenyl derivative of pyrrole 2,5-diamide has been shown to deprotonate in the presence of fluoride ions, leading to a color change to deep blue in acetonitrile solution . This indicates that the compound may also undergo specific chemical reactions in the presence of certain anions, potentially leading to observable changes such as color shifts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds exhibit interesting properties due to their supramolecular interactions. The polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide demonstrate the importance of amide-N–H···O(amide) hydrogen bonding in forming supramolecular tapes, which can further interact to create layered or three-dimensional architectures . These interactions are crucial in determining the physical properties such as solubility, melting points, and crystal stability.

Scientific Research Applications

Metabolism and Pharmacokinetics

The study on the metabolism of related compounds has led to the identification of unique metabolic pathways, including the formation of complex metabolites with potential implications in drug development and toxicology. For instance, the metabolism of LY654322, a compound with a somewhat related structure, to an unusual diimidazopyridine metabolite, showcases the intricate metabolic transformations these compounds can undergo, providing insights into their pharmacokinetics and potential bioactivities (A. Borel et al., 2011).

Drug Discovery and Development

Research in drug discovery has explored compounds with similar structural motifs for their potential as therapeutics. For example, derivatives of related chemical structures have been investigated for their roles as kinase inhibitors, with applications in cancer therapy. The discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, such as BMS-777607, underscores the therapeutic potential of these compounds in targeting oncogenic pathways (G. M. Schroeder et al., 2009).

Neuropharmacology

In neuropharmacology, compounds structurally analogous to N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been evaluated for their effects on neural pathways and disorders. The role of orexin-1 receptor mechanisms in compulsive food consumption was studied using selective antagonists, revealing potential therapeutic applications in eating disorders (L. Piccoli et al., 2012).

Chemical Synthesis and Functionalization

Advancements in chemical synthesis techniques have facilitated the functionalization of complex molecules, contributing to the development of new materials and pharmaceuticals. Research on the functionalization of C60 with N-fluorobenzenesulfonimide demonstrates the versatility of these approaches in creating novel compounds with potential applications in materials science and drug delivery systems (Yanbang Li et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as N’-(3-fluorophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, primarily targets tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by binding to them. This binding can inhibit the signaling pathways of these receptors, thereby potentially altering the progression of diseases associated with their dysregulation . The exact interaction mechanism and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the signaling pathways of TrkA/B/C receptors. These receptors are involved in various cellular processes, including cell survival, proliferation, and differentiation

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TrkA/B/C receptors. By inhibiting these receptors, the compound can potentially alter cellular processes such as survival, proliferation, and differentiation . .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDQLYGIDAWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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